2,4-Dichloro-6-methylbenzonitrile
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Overview
Description
2,4-Dichloro-6-methylbenzonitrile is an organic compound with the chemical formula C8H5Cl2N. It is a colorless to pale yellow crystalline solid with a strong, pungent odor. This compound is primarily used in the agricultural sector as a residual herbicide to control various weeds by inhibiting protein synthesis in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-methylbenzonitrile is typically synthesized through the chlorination of 2,4-dimethylbenzonitrile under appropriate conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in a controlled environment to prevent any unwanted side reactions and to ensure the safety of the personnel involved .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the compound with hydrogen atoms replacing the chlorine atoms.
Scientific Research Applications
2,4-Dichloro-6-methylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Studied for its effects on plant growth and development, particularly its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit protein synthesis.
Industry: Employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The primary mechanism of action of 2,4-Dichloro-6-methylbenzonitrile involves the inhibition of protein synthesis in plants. The compound interferes with the normal functioning of the ribosomes, leading to the disruption of protein production. This ultimately results in the death of the targeted weeds. The molecular targets and pathways involved include the ribosomal subunits and associated protein synthesis machinery .
Comparison with Similar Compounds
2,4-Dichlorobenzonitrile: Similar in structure but lacks the methyl group at the 6-position.
2,6-Dichlorobenzonitrile: Similar in structure but lacks the chlorine atom at the 4-position.
2,4-Dichloro-5-methylbenzonitrile: Similar in structure but has the methyl group at the 5-position instead of the 6-position.
Uniqueness: 2,4-Dichloro-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the methyl group at specific positions on the aromatic ring enhances its effectiveness as a herbicide and its utility in various chemical reactions .
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPYAMXNKNDVDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384201 |
Source
|
Record name | 2,4-dichloro-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-98-2 |
Source
|
Record name | 2,4-Dichloro-6-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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